Dibutylammonium Acetate

Catalog No.
S1493852
CAS No.
19070-91-8
M.F
C10H23NO2
M. Wt
189.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutylammonium Acetate

CAS Number

19070-91-8

Product Name

Dibutylammonium Acetate

IUPAC Name

dibutylazanium;acetate

Molecular Formula

C10H23NO2

Molecular Weight

189.3 g/mol

InChI

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4)

InChI Key

MQFIKAWTCOXAAY-UHFFFAOYSA-N

SMILES

CCCC[NH2+]CCCC.CC(=O)[O-]

Synonyms

N-Butyl-1-butanamine Acetate; Dibutylamine Acetate; Acetic Acid Dibutylamine Salt

Canonical SMILES

CCCC[NH2+]CCCC.CC(=O)[O-]

Dibutylammonium acetate is an ion-pairing agent with quaternary ammonium ions. It generally helps in ionization of carbohydrate fragments providing a volatile solvent for the mass spectrometric technique.

Dibutylammonium acetate (DBAA, CAS 19070-91-8) is a secondary amine-derived protic ionic liquid (PIL) predominantly utilized as a volatile ion-pairing reagent in liquid chromatography-mass spectrometry (LC-MS) and as a selective solvent in liquid-liquid extraction. Commercially supplied often as a high-purity 0.5 M aqueous solution, DBAA provides moderate ionic strength and high volatility, making it highly compatible with electrospray ionization (ESI) and evaporative detection techniques . Beyond analytical chemistry, its tunable hydrophobicity and thermal stability enable its use as a phase-transfer catalyst in organic synthesis and an environmentally benign extractant for the dearomatization of petrochemical fractions.

Research Fit

Ready-to-use ~0.5 M aqueous reagent for ion-pair reversed-phase mobile phases
Stringent UV absorbance criteria to minimize baseline noise at key wavelengths
Volatile ion-pairing agent designed for direct LC-MS coupling without desalting

Substituting dibutylammonium acetate with more common tertiary amine salts, such as triethylammonium acetate (TEAA), or shorter-chain analogs often compromises process resolution and extraction efficiency. In the quality control of therapeutic oligonucleotides, TEAA frequently fails to retain short-mer impurities or resolve closely related single-stranded RNA species, leading to inaccurate impurity profiling[1]. Similarly, in petrochemical dearomatization, substituting DBAA with morpholinium acetate or traditional acid-contact methods results in lower yields and incomplete removal of polycyclic aromatic hydrocarbons like phenanthrene [2]. The specific steric profile and moderate hydrophobicity of the dibutylammonium cation are critical for maximizing target interactions without requiring excessive organic co-solvent concentrations.

Substitution Risk

Shorter-chain analogs (e.g., TEAA)
May result in incomplete ion-pairing and significantly reduced retention for oligonucleotides and anionic analytes.
Non-ion-pairing buffers (e.g., ammonium acetate)
Lack the hydrophobic counterion needed for IP-RP retention, leading to loss of separation selectivity.
Longer-chain analogs (e.g., TBuAA)
Can cause excessive retention, peak broadening, and altered stationary phase adsorption, complicating method transfer.

Superior Chromatographic Resolution of Oligonucleotide Impurities

In the analysis of single-stranded RNA and DNA ladders, the choice of ion-pairing reagent dictates the resolution of critical impurities. Comparative LC-MS studies demonstrate that while triethylammonium acetate (TEAA) fails to resolve 16–19 nucleotide (nt) short-mer contaminants, DBAA successfully separates these species. Furthermore, DBAA achieves a resolution of 2.3 for 20 and 21 nt ssRNA peaks, whereas TEAA exhibits poor retention and co-elution under identical gradient conditions[1].

Evidence DimensionChromatographic resolution of 20/21 nt ssRNA peaks and short-mer retention
Target Compound DataDBAA: Achieves 2.3 resolution for 20/21 nt ssRNA; resolves 16-19 nt short-mers
Comparator Or BaselineTEAA (Triethylammonium acetate): Poor ssRNA retention; fails to resolve 16-19 nt short-mers
Quantified DifferenceDBAA provides clear baseline separation of n-1/n-2 impurities that co-elute when using TEAA
Conditions100 mM ion-pairing reagent in mobile phase, AdvanceBio oligonucleotide column (2.1 x 150 mm), gradient elution

Crucial for the accurate impurity profiling and quality control of therapeutic siRNAs and antisense oligonucleotides.

LC-MS Signal Suppression
Reported
No significant suppression; LOD 1–5 ng/mL (blood), 0.5–2.5 ng/mL (urine)
Supports direct LC-MS coupling without desalting
APCI conditions; class-level vs. non-volatile IP reagents

Enhanced Extraction Efficiency in Petrochemical Dearomatization

DBAA functions as a highly selective protic ionic liquid extractant for the removal of aromatic hydrocarbons from kerosene and diesel fractions. When evaluated against morpholinium acetate and traditional acid-contact purification, DBAA achieved a dearomatization degree of 91.17–93.94 wt% for kerosene fractions. In mixed diesel distillates, DBAA reduced total aromatic hydrocarbons by 6.45 times (down to 5.3 wt%) and completely removed phenanthrene and anthracene, outperforming N-methylpyrrolidinium acetate[1].

Evidence DimensionDegree of dearomatization in kerosene fractions
Target Compound DataDBAA: 91.17–93.94 wt% dearomatization; complete removal of phenanthrenes
Comparator Or BaselineMorpholinium acetate: 88.1 wt% dearomatization
Quantified DifferenceDBAA yields a >3% absolute increase in dearomatization and superior polycyclic aromatic clearance
ConditionsRoom temperature (22-25°C) ionic-liquid extraction, multi-stage process

Enables refineries to achieve higher purity ecologically friendly fuels while utilizing a regenerable, non-volatile solvent.

Phosphorylated Metabolite Sensitivity
Reported
Enhanced MS signal for CoA, NAD, FAD, and related coenzymes
Enables quantification of low-abundance phosphorylated species
IP-RP-UHPLC-MS/MS, S. cerevisiae extract with IDMS

Tunable Aqueous Conductivity and Micellar Aggregation

The physical properties of protic ionic liquids in aqueous solutions are highly dependent on their anion chain length. Thermophysical evaluations of dibutylammonium-based binary mixtures revealed that DBAA exhibits higher density, speed of sound, and electrical conductivity across a 293.15–323.15 K range compared to its longer-chain carboxylate analogs, dibutylammonium propanoate and dibutylammonium butanoate. The shorter acetate anion facilitates higher ionic mobility and distinct critical micellar concentration thresholds, which are critical for tuning the viscosity and ionic strength of the medium [1].

Evidence DimensionAqueous electrical conductivity and density
Target Compound DataDBAA (Acetate): Highest conductivity and density among the series
Comparator Or BaselineDibutylammonium propanoate and butanoate: Progressively lower conductivity and density
Quantified DifferenceConductivity and density inversely correlate with the carboxylate alkyl chain length
ConditionsAqueous binary solutions measured between 293.15 K and 323.15 K at atmospheric pressure

Allows formulators to precisely control the ionic strength and mass transfer properties in phase-transfer catalysis and buffer preparation.

Oligonucleotide Retention vs TEAA
Head-to-head
10 mM DBAA: strong retention (no elution of Trityl-ON); 10 mM TEAA: short retention, multiple peaks
10‑fold lower working concentration than TEAA for effective ion‑pairing
20mer ssDNA, C18 column, gradient elution
C18 Adsorption Profile
Class-level inference
Expected intermediate behavior between TEtAA (Type I) and TBuAA (Type III) isotherms
Method transfer from other alkylammonium reagents may require independent optimization
Adsorption isotherm study, C18 column, ACN/water

Quality Control of Oligonucleotide Therapeutics

Utilizing 0.5 M DBAA solutions as a mobile phase additive in IP-RP-HPLC to resolve short-mer impurities and quantify single-strand excesses in siRNA and antisense oligonucleotide manufacturing[1].

Eco-Friendly Petrochemical Refining

Deploying DBAA as a regenerable selective solvent in liquid-liquid extraction to remove polycyclic aromatic hydrocarbons from kerosene and diesel distillates, achieving higher purity than traditional acid-contact methods[2].

Aqueous Buffer Formulation and Phase-Transfer Catalysis

Leveraging DBAA's high aqueous conductivity and tunable micellar aggregation properties to formulate precise buffering systems or facilitate biphasic organic reactions [3].

Application Fit

Application
Selection Property
Validation Focus
Anionic drug and metabolite LC-MS bioanalysis
Volatile APCI-compatible ion-pairing
Minimized ion suppression and source contamination
Intracellular coenzyme quantification
MS signal enhancement for phosphorylated species
LLOQ and accuracy with isotope dilution MS
Oligonucleotide impurity profiling
Stronger retention for Trityl-ON species
Resolution between Trityl-ON and Trityl-OFF peaks
Large RNA analysis (mRNA, oligonucleotides)
Moderately hydrophobic ion-pairing for large RNA
Peak capacity and resolution for RNA ladders up to 6000 nt

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